molecular formula C18H30O2 B8294174 4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

Cat. No. B8294174
M. Wt: 278.4 g/mol
InChI Key: BWCNGTZERRHPRL-UHFFFAOYSA-N
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Description

4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol is a useful research compound. Its molecular formula is C18H30O2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3,5-Di-t-butyl-4-hydroxyphenyl) butane-2-ol

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-hydroxybutyl)phenol

InChI

InChI=1S/C18H30O2/c1-12(19)8-9-13-10-14(17(2,3)4)16(20)15(11-13)18(5,6)7/h10-12,19-20H,8-9H2,1-7H3

InChI Key

BWCNGTZERRHPRL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4(3,5-di-t-butyl-4-hydroxyphenyl) butane-2-ol was prepared by catalytic hydrogenation of 84.8 grams of 4-(3,5-di-t-butyl-4-hydroxyphenyl) butane-2-one in 400 milliliters of ethanol solvent in the presence of 10 grams of copper chromite catalyst at 150° C., and 1000 pounds per square inch pressure in a 1-liter autoclave. Reduction was complete in three hours. The catalyst was filtered off and the filtrate was evaporated. The residue was crystallized by the addition of hexane to yield 82.9 grams of a white solid product (97 percent yield) having a melting point between 64° C. and 66° C.
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84.8 g
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400 mL
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10 g
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Synthesis routes and methods II

Procedure details

A process as described in claim 1 where 4-(3,5-di-t-butyl-4-hydroxyphenyl)-butane-2-one is reacted with lithium aluminum hydride to yield 4-(3,5-di-t-butyl-4-hydroxyphenyl)-butane-2-ol.
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Synthesis routes and methods III

Procedure details

If, in Example 1, the 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde is replaced by an equivalent quantity of methyl-(3,5-di-tert.butyl-4-hydroxyphenylethyl)-ketone, an otherwise identical procedure gives 4-(3,5-di-tert.butyl-4-hydroxyphenyl)-2-butanol of melting point 70° C.
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